1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 425666-81-5
VCID: VC6184934
InChI: InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3
SMILES: CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H18F2N2O2
Molecular Weight: 344.362

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine

CAS No.: 425666-81-5

Cat. No.: VC6184934

Molecular Formula: C19H18F2N2O2

Molecular Weight: 344.362

* For research use only. Not for human or veterinary use.

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine - 425666-81-5

Specification

CAS No. 425666-81-5
Molecular Formula C19H18F2N2O2
Molecular Weight 344.362
IUPAC Name [4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3
Standard InChI Key WOPKEWKIOPZVSV-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine possesses the molecular formula C₁₉H₁₈F₂N₂O₂ and a molecular weight of 344.36 g/mol . The piperazine ring adopts a chair conformation, with the two 4-fluorobenzoyl groups occupying equatorial positions to minimize steric hindrance. The methyl group at position 2 introduces chirality, resulting in two enantiomers: (R)-2-methyl and (S)-2-methyl. Stereochemical control during synthesis is critical, as enantiopure piperazine derivatives often exhibit divergent biological activities .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name[4-(4-Fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone
SMILESCC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
InChIKeyWOPKEWKIOPZVSV-UHFFFAOYSA-N
Topological Polar Surface Area49.8 Ų

Synthesis and Optimization

Acylation of 2-Methylpiperazine

The synthesis of 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine typically proceeds via a two-step acylation of 2-methylpiperazine with 4-fluorobenzoyl chloride under inert conditions .

Reaction Scheme:

  • Base-Mediated Acylation:

    • Conditions: Dichloromethane (DCM), triethylamine (TEA), 0–5°C, nitrogen atmosphere.

    • Mechanism: Nucleophilic acyl substitution, where the piperazine’s secondary amines react sequentially with acyl chloride.

    • Yield: 70–85% after purification by column chromatography .

  • Workup and Purification:

    • Acidic extraction (1M HCl) removes unreacted starting materials.

    • Recrystallization from ethanol yields the pure product as a white crystalline solid.

Table 2: Synthetic Parameters

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Temperature0–5°C → room temperature
Reaction Time12–24 hours

Challenges in Regioselectivity

The methylation at position 2 complicates regioselectivity during acylation. Competitive reactions may yield mono-acylated byproducts (e.g., 1-(4-fluorobenzoyl)-2-methylpiperazine) . To suppress this, a 2.2:1 molar ratio of 4-fluorobenzoyl chloride to 2-methylpiperazine is recommended .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorobenzoyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Stability studies indicate no degradation under ambient conditions for 6 months when stored in amber glass at −20°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.80 (m, 4H, Ar-H), 7.15–7.10 (m, 4H, Ar-H), 3.95–3.70 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C-F stretch), 1220 cm⁻¹ (C-N stretch).

Biological Relevance and Applications

CNS Drug Development

The methyl group at position 2 reduces hERG channel binding, mitigating cardiotoxicity risks associated with piperazine-based drugs . Structural analogs like flunarizine (a calcium channel blocker) highlight the therapeutic potential of fluorinated piperazines in treating migraines and ischemic stroke .

Future Directions

  • Enantioselective Synthesis: Developing asymmetric catalysis routes to produce enantiopure forms for targeted biological testing.

  • Prodrug Formulations: Enhancing aqueous solubility via phosphate or succinate ester prodrugs.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of fluorobenzoyl substituents to optimize pharmacokinetic profiles.

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